(S)-5-Methyl-N-(4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide
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Overview
Description
(S)-5-Methyl-N-(4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide is a chemical compound with a complex structure that includes an isoxazole ring, a carboxamide group, and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-N-(4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring and the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-N-(4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-5-Methyl-N-(4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-N-(4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-N-((S)-1-(((S)-1-hydroxy-4-methylpentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide
- 5-(4-chlorophenyl)-N-((S)-1-(((S)-1-hydroxy-4-methylpentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide
Uniqueness
(S)-5-Methyl-N-(4-methyl-1-oxopentan-2-yl)isoxazole-3-carboxamide is unique due to its specific structural features, such as the presence of multiple methyl groups and the isoxazole ring
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)4-9(6-14)12-11(15)10-5-8(3)16-13-10/h5-7,9H,4H2,1-3H3,(H,12,15)/t9-/m0/s1 |
InChI Key |
RWACBGZUORAYQM-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N[C@@H](CC(C)C)C=O |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(CC(C)C)C=O |
Origin of Product |
United States |
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